

Spectroscopic and Synthetic Profile of Bis(catecholato)diboron: A Technical Guide

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Compound of Interest

Compound Name: *Bis(catecholato)diboron*

Cat. No.: *B079384*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for **bis(catecholato)diboron**, a versatile reagent in organic synthesis and materials science. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **bis(catecholato)diboron**.

Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Notes
¹¹ B	Solid State	28.1	-	Isotropic chemical shift determined by solid-state NMR. [1]
THF-d ₈	28	Broad signal	Observed in solution.	

Note: While ^1H and ^{13}C NMR are standard characterization techniques, specific spectral data for **bis(catecholato)diboron** is not readily available in the reviewed literature. However, a Certificate of Analysis for a commercial sample confirms that the ^1H NMR spectrum in CDCl_3 is consistent with the structure.

Infrared (IR) Spectroscopy

Specific IR absorption data for **bis(catecholato)diboron** is not detailed in the available literature. However, analysis of related boronate esters suggests that characteristic peaks would include B-O stretching vibrations, typically observed in the region of $1300\text{-}1400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns under electron ionization (EI), for **bis(catecholato)diboron** is not explicitly reported in the surveyed literature. The nominal mass of the molecule is 238 g/mol .

Experimental Protocols

Synthesis of Bis(catecholato)diboron

A well-established method for the synthesis of **bis(catecholato)diboron** involves the reaction of tetrakis(dimethylamino)diboron ($\text{B}_2(\text{NMe}_2)_4$) with catechol.[2][3] This procedure is analogous to the synthesis of other tetraalkoxydiboron compounds, such as bis(pinacolato)diboron.[4][5]

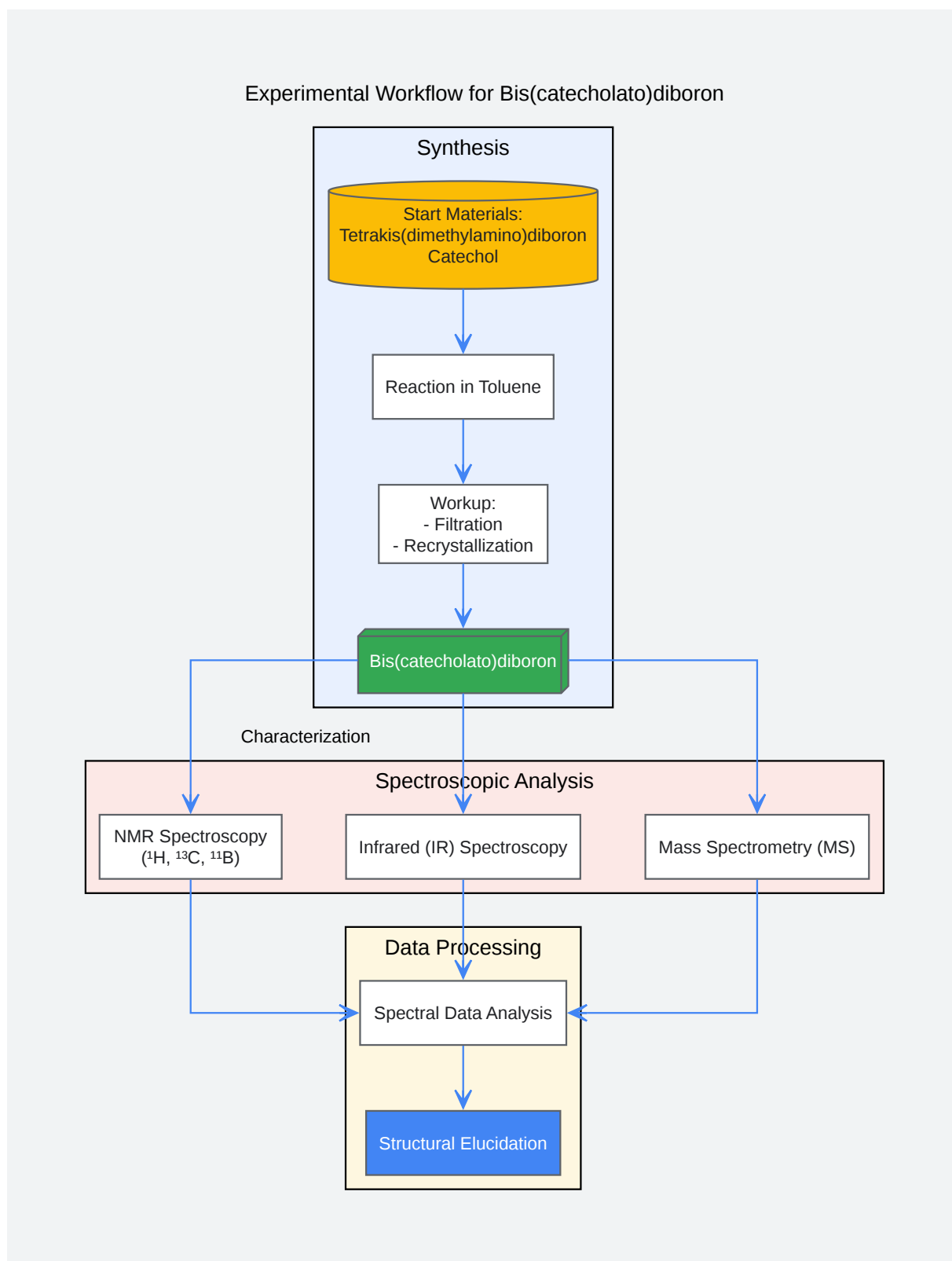
General Procedure:

- **Reaction Setup:** A reaction flask is charged with tetrakis(dimethylamino)diboron and an appropriate solvent (e.g., toluene).
- **Addition of Catechol:** A solution of catechol in the same solvent is added to the flask.
- **Reaction with HCl:** The reaction mixture is cooled in an ice-water bath, and a solution of hydrogen chloride in diethyl ether is added dropwise. This step is crucial for the removal of the dimethylamine byproduct as its hydrochloride salt.
- **Workup:** The precipitate of dimethylamine hydrochloride is removed by filtration. The filtrate is then concentrated, and the crude product is purified, typically by recrystallization from a

suitable solvent like pentane.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **bis(catecholato)diboron**.



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Caption: Synthesis and Spectroscopic Characterization Workflow.

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